Methyl 1-ethoxycarbonyl

Description

Contextualization within Modern Organic Chemistry

In the landscape of contemporary organic chemistry, the combination of ethoxycarbonyl and methyl groups is frequently encountered in the context of carbon-carbon bond formation and functional group transformations. These groups are central to several name reactions and synthetic strategies that are fundamental to the construction of complex molecular architectures.

One of the most significant areas where these functionalities are pivotal is in the chemistry of β-dicarbonyl compounds and their derivatives. For instance, ethyl acetoacetate (B1235776), a molecule containing both an ethoxycarbonyl and a methyl group, is a classic example of a β-keto ester. ucalgary.ca The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit enhanced acidity, with a pKa of about 11, allowing for easy deprotonation with a suitable base like sodium ethoxide to form a stabilized enolate. ucalgary.cachemistrysteps.com This enolate is a powerful nucleophile that can participate in a variety of reactions, most notably the acetoacetic ester synthesis, which allows for the preparation of ketones and substituted ketones. wikipedia.orglibretexts.org

Similarly, the malonic ester synthesis, which utilizes diethyl malonate, provides a pathway to synthesize carboxylic acids. wikipedia.orguobabylon.edu.iq While the core structure is a dicarboxylate, the principles of α-carbon activation are analogous and often involve subsequent reactions with reagents containing methyl groups.

The ethoxycarbonyl group also serves as a crucial activating and protecting group in various synthetic transformations. nih.govbeilstein-journals.org Its ability to be readily introduced and later removed or converted into other functional groups makes it an invaluable tool for synthetic chemists. For example, it can be used to activate a molecule for a specific reaction and then be removed through decarboxylation. ucalgary.camasterorganicchemistry.com

Fundamental Research Questions Driving Inquiry into these Chemical Entities

The continued interest in molecules containing ethoxycarbonyl and methyl groups is driven by several fundamental research questions that span the breadth of organic chemistry:

Development of Novel Synthetic Methodologies: A primary focus is the development of new and more efficient methods for the synthesis of molecules containing these functionalities. This includes the use of novel catalysts, greener reaction conditions, and strategies to control stereochemistry. For instance, research continues to explore variations of the acetoacetic and malonic ester syntheses to improve yields and reduce byproducts. wikipedia.orgwikipedia.org

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving these groups is crucial for optimizing existing transformations and designing new ones. For example, understanding the factors that influence the keto-enol tautomeric equilibrium is essential for controlling the reactivity of β-keto esters. chemistrylearner.comyoutube.comacs.org

Exploration of Biological Activity: Many compounds containing ethoxycarbonyl and methyl groups exhibit interesting biological properties. A significant area of research involves the synthesis and evaluation of new derivatives as potential therapeutic agents, such as antimicrobial, anti-inflammatory, or anticancer drugs. researchgate.netijrsset.orgresearchgate.net

Applications in Materials Science: The unique electronic and structural properties of these molecules make them attractive candidates for applications in materials science. Research in this area explores their use in the development of new polymers, dyes, and other functional materials. thermofisher.com

Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. A key research question is how to achieve high levels of stereoselectivity in reactions involving the formation or modification of chiral centers in molecules containing ethoxycarbonyl and methyl groups.

Table 2: Key Research Findings

| Research Area | Finding | Significance | Reference(s) |

|---|---|---|---|

| Synthetic Methodology | The acetoacetic ester synthesis allows for the conversion of ethyl acetoacetate into α-substituted ketones. | A fundamental C-C bond-forming reaction for ketone synthesis. | wikipedia.orglibretexts.org |

| Synthetic Methodology | The malonic ester synthesis converts diethyl malonate into substituted acetic acids. | A versatile method for the preparation of carboxylic acids. | wikipedia.orguobabylon.edu.iq |

| Reaction Mechanism | Ethyl acetoacetate exists as a mixture of keto and enol tautomers. | The enol form is a key intermediate in many of its reactions. | chemistrylearner.comthermofisher.comwikipedia.org |

| Biological Activity | Certain dihydropyrimidine (B8664642) derivatives with these functionalities show potential as antioxidants. | Demonstrates the potential for these scaffolds in medicinal chemistry. | ijrsset.org |

| Protecting Group Chemistry | The ethoxycarbonyl group can function as both an activating and a protecting group in the synthesis of alkaloids. | This dual-use simplifies complex synthetic routes. | nih.govbeilstein-journals.org |

Structure

3D Structure

Properties

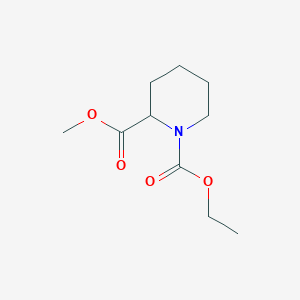

IUPAC Name |

1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-15-10(13)11-7-5-4-6-8(11)9(12)14-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPVIOBYVKVRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Compounds Bearing Ethoxycarbonyl and Methyl Groups

Novel Catalytic Approaches to Ethoxycarbonyl-Containing Structures

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. researchgate.net These approaches offer advantages in terms of atom economy, reduced waste, and the ability to perform reactions under mild conditions. For the synthesis of ethoxycarbonyl-containing structures, transition metal catalysis, organocatalysis, and biocatalysis have emerged as powerful tools.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov Metals such as palladium, rhodium, copper, and iridium are frequently employed to catalyze a wide range of reactions, including carbonylative functionalizations and cross-coupling reactions. sioc-journal.cnmdpi.com These methods allow for the efficient introduction of ethoxycarbonyl groups into various organic scaffolds. sioc-journal.cn

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are instrumental in forming C-C bonds to introduce carbonyl-containing fragments. mdpi.com Carbonylative reactions, which utilize carbon monoxide (or CO surrogates) as a C1 building block, are particularly effective for synthesizing esters and other carbonyl compounds. sioc-journal.cn Indium(III) chloride has been used as a catalyst in the reaction of indoles with ethyl acetoacetate (B1235776) to produce complex ethoxycarbonyl- and methyl-bearing heterocyclic compounds. nih.govuchicago.edu

| Catalyst | Substrate(s) | Product Type | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| Indium(III) chloride | 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate | Substituted cyclopenta[b]indole | Catalytic 3-substitution of indole (B1671886) and subsequent cyclization | Not specified | nih.govuchicago.edu |

| Palladium | Aryl/vinyl halides and alkenes | Substituted alkenes | Heck cross-coupling | Varies | mdpi.com |

| Rhodium(I) | Allenyl ketones | Substituted furans | Cycloisomerization | High | nih.gov |

| Co(0) | α-Aryl-α-diazoacetates and alcohols | Malonate derivatives | Carbonylative coupling | 90-96% | uantwerpen.be |

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. mdpi.com This field avoids the use of often toxic and expensive metals, contributing to greener chemical processes. mdpi.com For the synthesis of ethoxycarbonyl- and methyl-containing compounds, organocatalysts, particularly those derived from cinchona alkaloids and proline, have proven highly effective in promoting various asymmetric reactions. mdpi.comnih.gov

For example, tertiary amines like triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP) can catalyze the cyanoethoxycarbonylation of aldehydes, yielding O-ethoxycarbonyl cyanohydrins with high efficiency. nih.gov The mechanism often involves the formation of a reactive complex between the catalyst and a reagent, which then facilitates the desired transformation. nih.gov Similarly, chiral primary amines have been shown to catalyze the stereoselective Michael addition of thiomalonates to enones, demonstrating the power of iminium catalysis. beilstein-journals.org

| Catalyst | Reactants | Product Type | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Triethylamine | Benzaldehyde and ethyl cyanoformate | O-ethoxycarbonyl mandelonitrile | Cyanoethoxycarbonylation | 92% | nih.gov |

| Dimethylaminopyridine (DMAP) | Aldehydes and ethyl cyanoformate | O-ethoxycarbonyl cyanohydrins | Cyanoethoxycarbonylation | High | nih.gov |

| epi-Aminoquinine (AQ-1) / 2-fluorobenzoic acid | Cyclohexenone and dibenzyl thiomalonate | Thiomalonate Michael adduct | Michael Addition | High | beilstein-journals.org |

| Cinchona-alkaloid derivatives | β-keto esters and peroxides | Optically active anti-diols | Asymmetric α-hydroxylation | High | nih.gov |

Enzyme-Mediated Synthesis and Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with often unparalleled selectivity. nih.gov Carbonyl reductases, for instance, are highly effective for the stereoselective reduction of ketones and ketoesters, producing chiral alcohols with high optical purity. nih.gov This approach is particularly valuable for synthesizing pharmaceutical intermediates. nih.gov

The carbonyl reductase from Candida magnoliae, for example, exhibits anti-Prelog enantioselectivity, meaning it delivers a hydride to the opposite face of the carbonyl group compared to what is typically predicted by Prelog's rule. This enzyme can reduce a variety of ketones and β-ketoesters to their corresponding alcohols in excellent optical purity. nih.gov Similarly, engineered carbonyl reductases, such as a variant from Serratia marcescens, have been developed to achieve high stereoselectivity in the synthesis of chiral δ-lactones. rsc.org

| Enzyme | Substrate | Product | Stereoselectivity (ee) | Key Feature | Reference |

|---|---|---|---|---|---|

| Carbonyl reductase from Candida magnoliae | Various ketones, α- and β-ketoesters | Chiral alcohols | Excellent | anti-Prelog enantioselectivity | nih.gov |

| Engineered Carbonyl reductase (SmCRM5) from Serratia marcescens | 5-oxodecanoic acid | (R)-δ-decalactone | 99% | High space-time yield (301 g L⁻¹ d⁻¹) | rsc.org |

Stereoselective Synthesis of Chiral Ethoxycarbonyl-Methyl Adducts

The creation of chiral centers with specific three-dimensional arrangements is a fundamental challenge in organic synthesis. uwindsor.ca Stereoselective methods are classified as either diastereoselective (preferential formation of one diastereomer) or enantioselective (preferential formation of one enantiomer). ddugu.ac.in

Asymmetric Transformations and Chiral Auxiliary Applications

Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca One established strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to an achiral substrate. ddugu.ac.in This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, yielding an enantiomerically enriched product. ddugu.ac.in

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. uwindsor.ca This is exemplified by the Sharpless asymmetric epoxidation, which uses a chiral titanium complex to produce epoxy alcohols with high enantioselectivity. uwindsor.cayork.ac.uk

Enantio- and Diastereoselective Methodologies

Enantioselective and diastereoselective methodologies are crucial for producing stereochemically pure compounds. ddugu.ac.in An enantioselective reaction creates an optically active product from an achiral starting material by using a chiral catalyst, reagent, or enzyme. ddugu.ac.in A diastereoselective reaction preferentially forms one diastereomer over another, establishing a specific relative stereochemistry. ddugu.ac.in

A practical four-step synthesis of α,δ-dioxoesters with high enantiomeric excess (95% ee) has been developed, which relies on the regio- and stereoselective Michael addition of a chiral ketimine to an electrophilic alkene. mdpi.com In another example, the epoxidation of ethyl trans-β-methylcinnamate with m-CPBA proceeds with high diastereoselectivity to produce ethyl (E)-3-methyl-3-phenylglycidate. rubingroup.org Organocatalytic approaches, such as the MacMillan cross-aldol reaction, have also been successfully applied to the concise stereoselective synthesis of pheromones like (S)-ethyl 4-methyloctanoate. arkat-usa.org

| Methodology | Reactants | Product | Stereoselectivity | Key Step | Reference |

|---|---|---|---|---|---|

| Diastereoselective Epoxidation | Ethyl trans-β-methylcinnamate and m-CPBA | Ethyl (E)-3-methyl-3-phenylglycidate | High d.r. | Epoxidation | rubingroup.org |

| Enantioselective Michael Addition | Chiral ketimine from 2-methylcyclohexanone (B44802) and ethyl 2-(phenylthio)-2-propenoate | Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | 95% ee | Asymmetric Michael addition | mdpi.com |

| Organocatalytic Aldol Reaction | Aldehyde derived from (R)-propylene oxide and propionaldehyde | (S)-ethyl 4-methyloctanoate | High ee | MacMillan cross-aldol reaction | arkat-usa.org |

| Asymmetric α-hydroxylation | β-keto esters and peroxides | Optically active anti-diols | Good enantioselectivity | Organocatalysis with Cinchona-alkaloid derivatives | nih.gov |

Green Chemistry Applications in the Synthesis of Ethoxycarbonyl-Methyl Compounds

Green chemistry principles are increasingly being integrated into the synthesis of compounds bearing ethoxycarbonyl and methyl groups, such as ethyl acetate (B1210297), to enhance sustainability and reduce environmental impact. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.

Solvent-Free Reaction Systems

Solvent-free reaction systems represent a significant advancement in green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. In the context of synthesizing compounds with ethoxycarbonyl and methyl functionalities, such as ethyl acetate, these systems offer numerous advantages, including reduced pollution, lower costs, and simplified purification processes.

One notable approach is the non-catalytic, solvent-free esterification of ethanol (B145695) with acetic anhydride. Research has demonstrated that this reaction can be effectively carried out in a coiled flow inverter (CFI), which promotes efficient heat and mass transfer. usm.my A study focusing on this method found that optimal conditions of 60°C in a 3-bend CFI resulted in the highest concentration of ethyl acetate. usm.my This highlights the potential of process intensification to achieve high yields without the need for traditional solvents or catalysts. usm.my

Mechanochemical methods, such as high-speed ball milling (HSBM), also provide a robust platform for solvent-free esterification at room temperature. nih.gov This technique facilitates reactions with insoluble reactants and avoids the environmental hazards associated with solvents. nih.gov For instance, the esterification of various carboxylic acids and alcohols, including ethanol, has been successfully achieved with good yields under solvent-free milling conditions. nih.gov

Furthermore, the use of solid-phase catalysts under solvent-free conditions, sometimes promoted by microwave irradiation, has proven to be a clean, efficient, and fast method for esterification. researchgate.net These solid-supported catalysts can be easily separated from the reaction mixture and recycled, further enhancing the green credentials of the process. researchgate.net

The following table summarizes the yields of esterification reactions between different alcohols and benzoic acid under solvent-free ball milling conditions.

Table 1: Yields of Solvent-Free Esterification via High-Speed Ball Milling

| Alcohol | Product Yield (%) |

|---|---|

| Methanol (B129727) | 63 |

| Ethanol | 72 |

| Butyl alcohol | 75 |

Data sourced from mechanistic studies on solvent-free esterification methods. nih.gov

Utilization of Ionic Liquids as Reaction Media and Reagents

Ionic liquids (ILs) have emerged as promising green alternatives to traditional organic solvents in the synthesis of ethoxycarbonyl-methyl compounds due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. pharmacyjournal.inijbsac.org They can function as both catalysts and reaction media, often leading to improved reaction rates and easier product separation. mdpi.comresearchgate.net

In the synthesis of ethyl acetate, ionic liquids have been effectively used as catalysts in the esterification of ethanol and acetic acid. mdpi.com The use of an ionic liquid in a reactive distillation setup can lead to high yields, with the added benefit that the ionic liquid can be recycled multiple times without a significant loss of activity. semanticscholar.org For example, 1-hexyl-pyridinium tetrafluoroborate (B81430) has been shown to act as a Lewis acid catalyst, providing excellent selectivity and maintaining its catalytic performance for at least five cycles. semanticscholar.org

Certain ionic liquids have also been investigated for their ability to enhance the enzymatic synthesis of esters. The enzyme-catalyzed esterification of acetic acid and ethanol in [bmim]PF6 ionic liquid has been studied for the continuous production of natural ethyl acetate. researchgate.net

The table below presents data on the effect of different ionic liquids as entrainers in the separation of ethyl acetate and ethanol, a critical step in the purification process.

Table 2: Separation Ability of Various Ionic Liquids

| Ionic Liquid | Separation Ability at Low Concentration | Separation Ability at High Concentration |

|---|---|---|

| [EMIM]+[BF4]− | High | Medium |

| [BMIM]+[BF4]− | Medium | Low |

| [OMIM]+[BF4]− | Low | High |

Data based on a study of the selection of ionic liquids as entrainers. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.orgacs.org Maximizing atom economy is crucial for minimizing waste and developing more sustainable synthetic processes. jocpr.commonash.edu

In the synthesis of compounds containing ethoxycarbonyl and methyl groups, such as ethyl acetate, addition reactions are considered highly atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org The Fischer esterification of ethanol and acetic acid to produce ethyl acetate, while a common method, has a theoretical maximum atom economy of 100% if water is not considered a waste product. However, in practice, the reaction is an equilibrium, and strategies are needed to drive it to completion and minimize byproducts. wikipedia.org

Cross-Dehydrogenative Coupling (CDC) reactions are another example of sustainable chemical synthesis strategies that exhibit high atom economy. labmanager.com These reactions involve the formation of C-O bonds between arenes and carboxylic acids to directly produce aryl esters, with oxygen often being the only oxidant, making the process more environmentally friendly. labmanager.com

The following table provides a conceptual comparison of the atom economy for different types of reactions.

Table 3: Conceptual Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Theoretical Atom Economy (%) |

|---|---|---|

| Addition | A + B → C | 100 |

| Substitution | A-B + C → A-C + B | < 100 |

| Elimination | A-B → A + B | 100 |

| Rearrangement | A → B | 100 |

This table illustrates the inherent atom economy of fundamental reaction classes. wikipedia.orgrsc.org

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of ethoxycarbonyl-methyl compounds, including improved safety, higher efficiency, and greater scalability compared to traditional batch methods. rsc.org In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. google.com

The production of ethyl acetate has been successfully adapted to continuous flow systems. One such process involves contacting acetic acid and ethanol in a reaction zone in the presence of an acid catalyst, followed by continuous distillation and separation to yield a purified product. google.com This integrated approach allows for efficient removal of the product, which can help to drive the equilibrium of the esterification reaction towards completion. google.com

Microreactors are particularly well-suited for continuous flow synthesis, offering excellent heat and mass transfer, which can lead to higher yields and shorter reaction times. rsc.org The synthesis of hazardous reagents like ethyl diazoacetate has been demonstrated in an integrated microfluidic system, showcasing the enhanced safety of this approach. rsc.org Continuous enzymatic production of ethyl acetate has also been achieved using a double pervaporation system to remove both water and the ester product, thus overcoming equilibrium limitations. researchgate.net

The table below outlines key parameters for the continuous production of ethyl acetate.

Table 4: Operating Conditions for Continuous Ethyl Acetate Production

| Parameter | Range |

|---|---|

| Reaction Temperature | 70°C to 145°C |

| Pressure | Atmospheric to ~3 atm |

These conditions are typical for a continuous process involving a reaction zone and a distillation zone. google.com

Multi-component Reactions for Structural Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com This high degree of convergence makes MCRs inherently atom-economical and efficient for the rapid assembly of complex molecular structures. tcichemicals.com

While specific examples of MCRs for the direct synthesis of simple ethoxycarbonyl-methyl compounds like ethyl acetate are less common, the principles of MCRs are widely applied to the synthesis of more complex molecules that may contain these functional groups. For instance, the Biginelli reaction, a well-known three-component reaction, can utilize ethyl acetoacetate (a compound with both ethoxycarbonyl and methyl groups) to produce dihydropyrimidinones. tcichemicals.com

Pseudo-multicomponent reactions have also been developed, such as a pseudo-five-component reaction involving two equivalents of ethyl acetoacetate, two equivalents of hydrazine (B178648) hydrate, and an aromatic aldehyde to form complex pyrazole (B372694) derivatives. nih.gov Acidic ionic liquids have been shown to be effective catalysts for such MCRs. nih.gov

The following table lists some classic multi-component reactions where substrates containing ethoxycarbonyl and methyl groups can be employed.

Table 5: Examples of Multi-component Reactions

| Reaction Name | Number of Components | Key Reactants |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | 3 | β-keto ester, aldehyde, ammonia |

| Biginelli Reaction | 3 | β-keto ester, aldehyde, urea/thiourea |

| Passerini Reaction | 3 | Isocyanide, aldehyde/ketone, carboxylic acid |

| Ugi Reaction | 4 | Isocyanide, aldehyde/ketone, amine, carboxylic acid |

These reactions are foundational in the field of multi-component synthesis. organic-chemistry.orgtcichemicals.com

Derivatization Strategies for Ethoxycarbonyl Functionalities

The ethoxycarbonyl group is a versatile functionality that can be derivatized into a wide range of other chemical moieties, making it a valuable handle in organic synthesis. uchicago.edu These transformations allow for the late-stage functionalization of molecules, which is particularly important in drug discovery and the synthesis of complex natural products. researchgate.net

One common derivatization is the hydrolysis of the ester to the corresponding carboxylic acid, which can be achieved under either acidic or basic conditions. wikipedia.org The resulting carboxylic acid can then be converted into other functional groups such as acid chlorides, amides, or other esters.

The ethoxycarbonyl group can also serve as both an activating and a protective group in certain reactions. For example, in N-acyl-Pictet–Spengler reactions, an N-ethoxycarbonyl group can facilitate cyclization and can subsequently be converted into an N-methyl group or removed to give a secondary amine. nih.gov This dual functionality streamlines synthetic routes to complex molecules like 1-benzyltetrahydroisoquinoline alkaloids. nih.gov

Furthermore, methods for the removal of the ethoxycarbonyl group, known as dealkoxycarbonylation, are important for simplifying molecular structures or unmasking other functional groups. researchgate.net These procedures often aim to avoid harsh acidic or alkaline conditions to maintain the integrity of other sensitive functional groups within the molecule. researchgate.net

The table below summarizes some common derivatization strategies for the ethoxycarbonyl group.

Table 6: Common Derivatizations of the Ethoxycarbonyl Group

| Reagent(s) | Resulting Functional Group |

|---|---|

| H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| LiAlH₄ | Primary Alcohol |

| R-NH₂ | Amide |

| R-MgBr (Grignard reagent) | Tertiary Alcohol |

This table illustrates the versatility of the ethoxycarbonyl group in synthetic transformations.

Chemical Reactivity and Mechanistic Investigations of Ethoxycarbonyl Containing Compounds

Nucleophilic and Electrophilic Transformations Involving Ethoxycarbonyl Groups

The carbonyl carbon of the ethoxycarbonyl group is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the oxygen atoms can act as sites of electrophilic attack. These characteristics underpin a variety of important chemical transformations.

Aminolysis is a chemical reaction in which an amine reacts with another molecule, in this case, an ethoxycarbonyl-containing compound, to form an amide. Research has shown that the direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines can be efficiently achieved. nih.govnih.gov These reactions convert the esters into carbamoylmethyl esters in good to excellent yields under mild conditions. nih.govnih.gov A critical factor for the success of this transformation with secondary amines is the use of the catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), as the reaction does not proceed in its absence. nih.govnih.gov The aminolysis reaction exhibits regioselectivity, with the alkyl ester conjugated to the 1,4-dihydropyridine (B1200194) ring remaining unreactive. nih.govnih.gov

A screening of various nitrogen-containing bases as catalysts for the aminolysis of an ethoxycarbonylmethyl ester of 1,4-dihydropyridine with piperidine (B6355638) revealed the superior efficacy of TBD. nih.gov

Table 1: Catalyst Screening for Aminolysis

| Catalyst | Conversion (%) |

|---|---|

| Triethylamine (B128534) (TEA) | 0 |

| Pyridine | 0 |

| 4-(N,N-dimethylamino)pyridine (DMAP) | 0 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0 |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 0 |

| Imidazole | 0 |

| Tetramethyl guanidine (B92328) (TMG) | 0 |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 0 |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 98 |

Reaction Conditions: 1 equivalent of 1,4-DHP, 3 equivalents of piperidine, 20 mol % of catalyst, 30°C for 30 minutes in DMF. nih.gov

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another key transformation. In the context of ethoxycarbonyl-containing compounds, studies on bis(ethyl acetoacetato)copper(II) have demonstrated facile transesterification reactions. zenodo.org This process leads to the formation of copper(II) chelates of other β-ketoesters, some of which are otherwise challenging to prepare. zenodo.org

Substitution reactions involving the ethoxycarbonyl group often proceed via nucleophilic attack at the carbonyl carbon. makingmolecules.comlibretexts.org In these reactions, a nucleophile replaces the ethoxy group. makingmolecules.com The reaction is typically initiated by the nucleophile donating a pair of electrons to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. makingmolecules.comlibretexts.org The stability of this intermediate and the nature of the leaving group (in this case, the ethoxide ion) are crucial factors influencing the reaction's feasibility. makingmolecules.comlibretexts.org For a substitution reaction to occur at a saturated carbon bearing an ethoxycarbonyl group, the mechanism can be either SN1 or SN2, depending on the substrate's ability to form a stable carbocation. makingmolecules.com If a stable carbocation can be formed, the reaction tends to favor an SN1 pathway. makingmolecules.com Otherwise, an SN2 mechanism is more likely. makingmolecules.com

In α,β-unsaturated carbonyl compounds containing an ethoxycarbonyl group, the conjugation of the double bond with the carbonyl group extends the electrophilicity to the β-carbon. libretexts.org This allows for nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org The mode of addition is largely dependent on the nature of the nucleophile. libretexts.org Strong, "hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, which is typically a faster, kinetically controlled process. libretexts.org Weaker, "soft" nucleophiles, like cuprates, generally favor the thermodynamically more stable 1,4-addition product. libretexts.org

The Michael reaction is a classic example of a 1,4-addition, where a stable enolate ion adds to an α,β-unsaturated carbonyl compound. libretexts.org This reaction is highly valuable for the formation of new carbon-carbon bonds. libretexts.org

Rearrangement Reactions of Ethoxycarbonyl-Modified Substrates

The ethoxycarbonyl group can influence and participate in various molecular rearrangements, leading to significant structural transformations.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov The isocyanate intermediate can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

A key feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemical configuration. nih.govnih.gov The mechanism is now understood to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

In a variation known as the Darapsky degradation, a Curtius rearrangement is a key step in the conversion of an α-cyanoester to an amino acid. wikipedia.org The process involves the conversion of the ester to an acylhydrazine, which is then transformed into an acyl azide. Subsequent heating in the presence of an alcohol, such as ethanol (B145695), leads to the formation of an ethyl carbamate (B1207046) via the Curtius rearrangement. wikipedia.org

Photochemical rearrangements involve the absorption of light by a molecule, which promotes it to an electronically excited state where it can undergo structural changes. thermofisher.com In the context of ethoxycarbonyl-containing compounds, photochemical reactions can lead to a variety of products depending on the specific substrate and reaction conditions. researchgate.net

For instance, the photochemistry of α,β-unsaturated ketones containing an ethoxycarbonyl group can involve various transformations. researchgate.net Upon excitation, these molecules can undergo rearrangements such as 1,3-migrations of substituents or hydrogen abstraction by the carbonyl oxygen. researchgate.net The multiplicity of the excited state (singlet vs. triplet) often dictates the reaction pathway. researchgate.netbaranlab.org Triplet sensitizers can be used to favor the formation of the triplet excited state, which often leads to different products than those derived from the singlet excited state. baranlab.org

Radical Reactions and Their Mechanistic Pathways

The presence of the ethoxycarbonyl group significantly influences the reactivity of adjacent radical centers. This section explores the mechanistic pathways of radical reactions involving compounds containing this functional group, with a focus on self-reactions of ester radicals and their role in polymerization processes.

Self-Reactions of Ester Radicals

Radicals centered on the carbon atom alpha to an ester group, such as the methyl 1-ethoxycarbonyl radical, are stabilized by resonance with the carbonyl group. The self-reaction of such radicals can proceed through two primary pathways: combination (dimerization) and disproportionation.

Combination: Two radicals can combine to form a new carbon-carbon bond, leading to a dimer. For the this compound radical, this would result in the formation of diethyl 2,3-dimethylsuccinate.

Disproportionation: This pathway involves the transfer of a hydrogen atom from one radical to another. One radical is oxidized to an unsaturated species, while the other is reduced to a saturated one. In the case of the this compound radical, disproportionation would yield ethyl acrylate (B77674) and ethyl propionate.

The ratio of combination to disproportionation is influenced by steric factors and the stability of the products. For sterically unhindered radicals, combination is often the major pathway.

Table 1: Potential Products of the Self-Reaction of this compound Radicals

| Reaction Pathway | Product 1 | Product 2 |

|---|---|---|

| Combination | Diethyl 2,3-dimethylsuccinate | - |

Atom Transfer Radical Polymerization Mechanisms

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The ethoxycarbonyl group is a common functionality in monomers used in ATRP, such as ethyl acrylate.

The mechanism of ATRP involves a reversible activation and deactivation process, typically catalyzed by a transition metal complex (e.g., a copper(I) halide with a ligand).

Initiation: An initiator, typically an alkyl halide, reacts with the transition metal catalyst (e.g., Cu(I)Br) to generate a radical and the oxidized metal complex (e.g., Cu(II)Br₂).

Propagation: The generated radical adds to a monomer molecule (e.g., ethyl acrylate), forming a new propagating radical. This radical can then add to further monomer units.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex (Cu(II)Br₂), reforming a dormant polymer chain with a terminal halogen and the reduced metal catalyst (Cu(I)Br).

Activation: The dormant chain can be reactivated by the reduced metal catalyst to re-form the propagating radical.

This dynamic equilibrium between active (propagating) and dormant species maintains a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth. The kinetics of ATRP for acrylate monomers are typically first-order with respect to the monomer concentration, indicating a constant number of active species. acs.org

Table 2: Key Components and Their Roles in the ATRP of Ethoxycarbonyl-Containing Monomers

| Component | Example | Role |

|---|---|---|

| Monomer | Ethyl acrylate | Building block of the polymer chain |

| Initiator | Ethyl 2-bromopropionate | Source of the initial radical |

| Catalyst (activator) | Cu(I)Br | Activates the dormant species to form radicals |

| Catalyst (deactivator) | Cu(II)Br₂ | Deactivates propagating radicals to form dormant species |

Photochemical Reactions and Photoinduced Transformations

The ethoxycarbonyl group can participate in various photochemical reactions, either by direct absorption of light or by acting as a reactive moiety in the presence of a photosensitizer. These reactions can lead to cycloadditions or fragmentation, depending on the specific conditions and the structure of the molecule.

Cycloaddition Reactions

Photochemical [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings. researchgate.net Electron-deficient alkenes, such as those bearing an ethoxycarbonyl group (e.g., ethyl acrylate), can undergo [2+2] cycloaddition with other alkenes upon photochemical activation. study.com

The reaction is typically initiated by the photoexcitation of one of the alkene partners to its excited state. This excited molecule then reacts with the ground-state molecule of the other alkene in a concerted or stepwise manner to form a cyclobutane (B1203170) ring. In the case of intermolecular reactions, the regioselectivity and stereoselectivity are important considerations. For example, the photochemical [2+2] cycloaddition of ethyl acrylate with other olefins can lead to various substituted cyclobutane derivatives. The reaction can be carried out by direct irradiation or by using a photosensitizer. study.com

Photolytic Fragmentation Processes

Upon absorption of ultraviolet light, esters can undergo fragmentation through various pathways. The specific fragmentation pattern depends on the wavelength of light and the molecular structure. For a simple ester like ethyl acetate (B1210297), photolysis can lead to the cleavage of several bonds.

One common fragmentation pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond adjacent to the carbonyl group. For an ethoxycarbonyl-containing compound, this could lead to the formation of an ethoxycarbonyl radical and an alkyl radical.

Another possible pathway is the Norrish Type II reaction, which occurs if there is a γ-hydrogen available for abstraction. This intramolecular hydrogen abstraction leads to the formation of a biradical intermediate, which then cleaves to form an alkene and an enol, which tautomerizes to a carboxylic acid.

Studies on the atmospheric oxidation of ethyl acetate, initiated by hydroxyl radicals (which can be generated photochemically), have shown that the primary reaction is H-atom abstraction from the ethoxy group, leading to the formation of a radical that can subsequently fragment or rearrange. study.com The main oxidation products observed are acetic acid and acetoxyacetaldehyde. study.com

Table 3: Potential Photolytic Fragmentation Products of a Generic Ethoxycarbonyl Compound (R-COOCH₂CH₃)

| Fragmentation Pathway | Primary Products |

|---|---|

| Norrish Type I | R• + •COOCH₂CH₃ or R-CO• + •OCH₂CH₃ |

Electrochemical Reactions and Reductive/Oxidative Pathways

The ethoxycarbonyl group can be either reduced or oxidized electrochemically, depending on the electrode potential and the reaction conditions.

Reductive Pathways: The electrochemical reduction of esters typically occurs at the carbonyl group. This process generally requires a high negative potential and a proton source. The reduction can proceed in a stepwise manner. The initial step is a one-electron transfer to the carbonyl group to form a radical anion. This can then be protonated and further reduced. The ultimate products of the exhaustive reduction of an ester are typically the corresponding alcohols. For example, the reduction of methyl acetate can lead to methanol (B129727) and ethanol. libretexts.org

Oxidative Pathways: The electrochemical oxidation of compounds containing an ethoxycarbonyl group can occur at different sites depending on the molecular structure and the presence of other functional groups. For a simple saturated ester like ethyl acetate, oxidation is difficult. However, if the molecule contains more easily oxidizable groups, those will react first. In some cases, the oxidation can be initiated by the formation of a radical cation. Studies on the electrochemical reforming of ethanol have shown that ethyl acetate can be formed as a product through the oxidation of ethanol, suggesting that under certain conditions, the ethoxy group can be involved in oxidative coupling reactions. libretexts.orglibretexts.org The proposed mechanism involves the two-electron oxidation of ethanol to acetaldehyde, followed by the formation of a hemiacetal with another ethanol molecule, which is then oxidized to ethyl acetate.

Table 4: General Electrochemical Pathways for Ethoxycarbonyl Compounds

| Process | Initial Step | Potential Products |

|---|---|---|

| Reduction | One-electron transfer to the carbonyl group | Alcohols |

Enzyme-Catalyzed Transformations and Substrate Specificity Studies

Enzymatic catalysis offers a powerful and environmentally benign alternative to conventional chemical methods for the transformation of ethoxycarbonyl-containing compounds. nih.govtandfonline.com Biocatalysts, particularly enzymes, provide high specificity and efficiency under mild conditions, making them valuable tools in various industries, including food, pharmaceuticals, and cosmetics. nih.govzhaw.ch Research in this area focuses on understanding the catalytic mechanisms of enzymes, their specificity towards different substrates, and the kinetics that govern these transformations.

Lipases are among the most extensively studied enzymes for modifying compounds with ethoxycarbonyl groups, primarily through esterification, transesterification, and acidolysis reactions. nih.govmdpi.comresearchgate.net These reactions are crucial for synthesizing flavor esters, modifying fats and oils, and producing specialty chemicals. nih.govnih.gov The catalytic mechanism for many lipase-catalyzed reactions involving ethyl esters is generally described by the Ping-Pong Bi-Bi mechanism. nih.govtandfonline.com In this model, the enzyme first reacts with an acyl donor (like an acid or another ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). Subsequently, a nucleophile (like an alcohol) binds to this intermediate, leading to the formation of the final ester product and the regeneration of the free enzyme. nih.govtandfonline.com

Kinetic studies are essential for understanding the efficiency and mechanism of these enzymatic reactions. Parameters such as the maximum reaction rate (Vmax) and the Michaelis-Menten constant (Km) provide insights into the enzyme's catalytic power and its affinity for a particular substrate. For instance, the kinetics of lipase-catalyzed transesterification for the synthesis of ethyl butyrate (B1204436) have been described using the Ping-Pong Bi-Bi model, which also accounts for competitive inhibition by the substrates. nih.gov

Below is a table summarizing kinetic parameters from a study on the transesterification of ethyl caprate and butyric acid catalyzed by Candida rugosa lipase.

| Kinetic Parameter | Value | Unit | Description |

|---|---|---|---|

| Vmax | 2.861 | μmol/min/mg | Maximum reaction velocity. |

| Km(acid) | 0.0746 | M | Michaelis constant for butyric acid. |

| Km(ester) | 0.125 | M | Michaelis constant for ethyl caprate. |

| Ki(acid) | 0.450 | M | Inhibition constant for butyric acid. |

Substrate specificity is a critical aspect of enzyme catalysis. researcher.liferesearchgate.net Enzymes often exhibit a high degree of selectivity for their substrates, which is crucial for producing specific, high-purity compounds. Studies have explored the substrate scope of various enzymes for ethoxycarbonyl-containing molecules. For example, an aldo-keto reductase, AKR3-2-9, was tested against a range of carbonyl substrates, including ethyl levulinate. researchgate.net The enzyme displayed broad substrate specificity, with varying degrees of activity towards different ketones and keto esters. researchgate.net

The relative activity of AKR3-2-9 with different substrates is detailed in the table below, where the maximum enzyme activity observed (with acetylacetone) is defined as 100%.

| Substrate | Relative Enzyme Activity (%) |

|---|---|

| Acetylacetone | 100 |

| Ethyl levulinate | ~85 |

| N-Boc-3-piperidone | ~80 |

| 4-Methyl-2-pentanone | ~75 |

| 5-Methyl-2-hexanone | ~65 |

| Phenylmethylketone | <40 |

| 3-Methylcyclohexanone | <40 |

| 2-Octanone | <20 |

Note: Relative activity values are estimated from the source's graphical data.

Beyond lipases and reductases, other enzyme classes are also involved in the transformation of ethoxycarbonyl compounds. Glutathione (B108866) S-alkenetransferases, for instance, catalyze the reaction of glutathione with α,β-unsaturated carbonyl compounds such as diethyl maleate (B1232345) and diethyl fumarate. nih.gov Research indicates that distinct enzymes catalyze the conjugation of glutathione with different unsaturated compounds, highlighting a high degree of specificity even within a single class of enzymes. nih.gov These studies are fundamental to the field of biocatalysis, enabling the design of novel synthetic pathways and the optimization of industrial processes. zhaw.chrsc.org

Theoretical and Computational Studies on Molecules Incorporating Ethoxycarbonyl and Methyl Groups

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the arrangement of electrons in a molecule and predicting its chemical behavior. lsu.edu These methods, ranging from semi-empirical to high-level ab initio calculations, solve approximations of the Schrödinger equation to determine molecular properties. lsu.edu For molecules like ethyl acetoacetate (B1235776), Density Functional Theory (DFT) is often employed to provide a balance between computational cost and accuracy, offering deep insights into electronic properties and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy and shape of these orbitals are crucial in determining how a molecule interacts with other reagents. youtube.com

For ethyl acetoacetate, the HOMO is primarily associated with its nucleophilic character. In its enolate form, which is readily formed by deprotonation of the α-carbon, the HOMO is delocalized across the O-C-C-C=O system, with significant orbital density on the α-carbon. This distribution makes the α-carbon a potent nucleophile, ready to attack electrophilic centers. fiveable.me The LUMO, conversely, is associated with electrophilic character and is primarily localized on the carbonyl carbon atoms. researchgate.net Nucleophiles will preferentially attack at these sites.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally signifies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

| Tautomer | Orbital | Calculated Energy (eV) | Primary Location of Electron Density |

|---|---|---|---|

| Keto Form | HOMO | -10.5 | Oxygen lone pairs of carbonyl groups |

| LUMO | -0.8 | π* orbitals of the carbonyl groups | |

| Enol Form | HOMO | -9.2 | Delocalized π system (C=C-C=O) |

| LUMO | -0.5 | Delocalized π* system |

Note: The values in the table are representative examples derived from typical DFT calculations for β-keto esters and are intended for illustrative purposes.

Charge density analysis provides a detailed map of the electron distribution within a molecule, revealing insights into chemical bonding and non-covalent interactions. nih.gov By calculating the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized, identifying sites prone to electrophilic or nucleophilic attack.

In ethyl acetoacetate, the MEP would show regions of high electron density (negative potential) concentrated around the electronegative oxygen atoms of the ketone and ester carbonyl groups. These sites are the primary centers for hydrogen bond acceptance. Conversely, the α-protons (on the carbon between the two carbonyls) and the enolic hydroxyl proton are electron-deficient (positive potential), making them susceptible to deprotonation by a base. libretexts.org

This charge distribution governs the intermolecular interactions. In the crystalline state or in polar solvents, ethyl acetoacetate molecules can interact through a network of weak C-H···O hydrogen bonds. The enol tautomer is capable of forming stronger O-H···O hydrogen bonds, which can significantly influence the physical properties and crystal packing of the compound. buffalo.edu Experimental charge density studies, using high-resolution X-ray diffraction, can be combined with theoretical calculations to precisely quantify the strength of these interactions. nih.govbuffalo.edu

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system, MD simulations can explore the different conformations a molecule can adopt, their relative stabilities, and the energy barriers for interconversion. nih.gov

For a flexible molecule like ethyl acetoacetate, MD simulations are invaluable for conformational analysis. Key areas of interest include:

Keto-Enol Tautomerism: Simulations can model the dynamic equilibrium between the keto and enol forms, providing insights into the solvent's effect on the stability of each tautomer. libretexts.org

Rotational Isomers: The molecule has several rotatable bonds, particularly within the ethoxycarbonyl group. MD simulations can explore the potential energy surface associated with the rotation around the C-C and C-O single bonds to identify the most stable conformers.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how interactions with the solvent (e.g., water or ethanol) influence the conformational preferences of ethyl acetoacetate. bit.edu.cn

The results of these simulations can identify low-energy conformational states and the pathways for transitioning between them, which is crucial for understanding both its reactivity and its interactions with biological systems.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can identify the lowest energy path from reactants to products. lsu.edu This path includes crucial points such as intermediates and, most importantly, transition states—the highest energy points along the reaction coordinate.

A classic reaction of ethyl acetoacetate is the acetoacetic ester synthesis, which involves the alkylation of the α-carbon. wikipedia.org The reaction pathway can be modeled computationally as follows:

Deprotonation: The reaction begins with the removal of an acidic α-proton by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a key intermediate. wikipedia.org

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking an electrophile such as an alkyl halide in a substitution reaction (typically Sₙ2). youtube.com

Computational modeling can locate the geometry of the transition state for the Sₙ2 step. This transition state structure represents the saddle point on the PES connecting the enolate-alkyl halide complex to the alkylated product. By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) for the reaction can be determined. This information is vital for understanding reaction rates and selectivity. Further calculations can also model subsequent steps like hydrolysis and decarboxylation to form a ketone. wikipedia.org

Structure–Reactivity Relationship Investigations

The distinct reactivity of ethyl acetoacetate and other β-keto esters is a direct consequence of their molecular structure. fiveable.me The key structural feature is the methylene (B1212753) group positioned between two electron-withdrawing carbonyl groups (a 1,3-dicarbonyl moiety).

This arrangement leads to the following structure-reactivity relationships:

Enhanced Acidity: The α-protons are significantly more acidic (pKa ≈ 11 in water) than protons on a simple ketone or ester. wikipedia.org This is because the resulting carbanion (the enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. fiveable.me

Nucleophilic α-Carbon: The formation of the stable enolate makes the α-carbon a soft and effective nucleophile, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles. fiveable.me This property is the foundation of the acetoacetic ester synthesis for creating substituted ketones. wikipedia.org

Keto-Enol Tautomerism: The compound exists as an equilibrium mixture of keto and enol forms. libretexts.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence can influence the molecule's reaction pathways.

Computational studies on a series of substituted β-keto esters can quantify these relationships. mdpi.com By systematically changing substituents and calculating properties like proton affinity, HOMO energy, and charge on the α-carbon, quantitative structure-activity relationships (QSAR) can be developed to predict the reactivity of new analogues. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopic Applications (1D, 2D NMR) for Elucidating Complex Structures and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like ethyl methyl carbonate. researchgate.netweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. emerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of ethyl methyl carbonate provides a clear signature of its asymmetric structure. It typically displays three distinct signals: a triplet corresponding to the methyl protons (–CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (–CH₂–) of the ethyl group, and a singlet for the protons of the terminal methyl group (O–CH₃). The integration of these signals (3H, 2H, and 3H, respectively) confirms the proton count for each group.

The ¹³C NMR spectrum complements the proton data, showing three signals corresponding to the unique carbon environments: the carbonyl carbon (C=O), the methylene carbon of the ethyl group, and the methyl carbon.

2D NMR Techniques: For more complex reaction mixtures or for definitive structural confirmation, 2D NMR techniques are employed. digimat.inlibretexts.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships. For ethyl methyl carbonate, a cross-peak would be observed between the triplet of the ethyl's methyl group and the quartet of its methylene group, confirming their adjacency. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that has attached protons. emerypharma.comlibretexts.org

These advanced NMR methods are invaluable not only for initial structure confirmation but also for identifying reaction byproducts and intermediates, thereby elucidating complex reaction pathways.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl Methyl Carbonate

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~4.2 | Quartet (q) | Coupled to the adjacent methyl protons. |

| ¹H | -O-CH₃ | ~3.8 | Singlet (s) | No adjacent protons to couple with. |

| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | Coupled to the adjacent methylene protons. |

| ¹³C | C=O | ~155 | N/A | Carbonyl carbon, typically downfield. |

| ¹³C | -O-CH₂- | ~64 | N/A | Methylene carbon of the ethyl group. |

| ¹³C | -O-CH₃ | ~55 | N/A | Methyl carbon. |

High-Resolution Mass Spectrometry for Characterizing Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for identifying compounds based on their mass-to-charge ratio (m/z). researchgate.net For ethyl methyl carbonate (C₄H₈O₃), HRMS can confirm its molecular formula by providing an exact mass measurement that distinguishes it from other isomers. nist.gov

In studies of reaction mechanisms, such as electrolyte degradation in batteries, HRMS is used to identify transient intermediates and final products. gcms.cz The electron ionization (EI) mass spectrum of ethyl methyl carbonate exhibits a characteristic fragmentation pattern. Analysis of these fragments provides structural confirmation and can be used to track related species in a complex mixture. For example, studies using GC-HRMS have identified key marker fragments for carbonate substructures, which are crucial for identifying degradation products in aged battery electrolytes. gcms.cz

Table 2: Significant Fragments in the Mass Spectrum of Ethyl Methyl Carbonate

| m/z | Proposed Formula | Fragment Name/Structure |

|---|---|---|

| 104 | [C₄H₈O₃]⁺ | Molecular Ion (M⁺) |

| 103 | [C₄H₇O₃]⁺ | Fragment from methyl carbonate substructure [M-H]⁺. gcms.cz |

| 77 | [C₂H₅O₃]⁺ | Fragment from methyl carbonate substructure. gcms.cz |

| 63 | [CH₃O₃]⁺ | Fragment from ethyl carbonate substructure. gcms.cz |

Chromatographic Methods (e.g., LC-MS) for Purity Assessment and Mixture Analysis in Synthetic Development

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a synthesized compound, and performing quantitative analysis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used in the context of ethyl methyl carbonate. cromlab-instruments.esunl.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing volatile compounds like ethyl methyl carbonate. It is frequently applied to monitor the purity and composition of electrolyte solutions for lithium-ion batteries. gcms.czcromlab-instruments.es The use of specific capillary columns, such as an intermediate polarity 35% diphenyl/65% dimethyl polysiloxane phase column, can achieve sharp, symmetrical peak shapes, which are necessary for accurate and reproducible quantitative analysis. atamanchemicals.comcromlab-instruments.es GC is also used to calculate the yield of ethyl methyl carbonate in synthesis reactions by analyzing the resulting liquid mixture. google.com

High-Performance Liquid Chromatography (HPLC): An ion-moderated partition HPLC method has been developed for the simultaneous analysis of six common organic carbonates, including ethyl methyl carbonate. unl.edu This method, using an ion-exclusion column and an aqueous mobile phase, allows for the effective separation of carbonates from each other and from their precursor alcohols without the need for derivatization. This capability is vital for quality control and for studying the composition of complex carbonate mixtures used in various industrial applications. unl.edu

Table 3: Chromatographic Methods for Ethyl Methyl Carbonate Analysis

| Technique | Detector | Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, quantitative analysis of battery electrolytes, reaction yield determination. | gcms.czcromlab-instruments.esgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Refractive Index (RI) | Separation and analysis of organic carbonate mixtures. | unl.edu |

Vibrational Spectroscopy (IR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational motions of its bonds. ponder.ing

The IR spectrum of ethyl methyl carbonate is dominated by absorptions characteristic of an ester functional group. The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. ponder.ing Additionally, strong bands corresponding to the C–O stretching vibrations of the ester linkage are present.

Beyond simple functional group identification, IR spectroscopy can be used for more subtle conformational studies. mdpi.com For the related molecule dimethyl carbonate, temperature-dependent IR spectroscopy has shown that it exists as an equilibrium of at least two conformers in the liquid state. researchgate.net Similar studies can be applied to ethyl methyl carbonate to investigate its conformational behavior under different conditions, providing insight into its physical and chemical properties.

Table 4: Key Infrared Absorption Bands for Ethyl Methyl Carbonate

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850–3000 | C–H Stretch (alkane) | Medium-Strong |

| ~1745 | C=O Stretch (carbonyl) | Strong |

| 1000-1300 | C–O Stretch (ester) | Strong |

The Role of Ethoxycarbonyl Containing Compounds As Building Blocks and Intermediates in Complex Organic Synthesis

Compounds featuring the ethoxycarbonyl group are pivotal in modern organic synthesis, serving multifaceted roles as versatile building blocks and crucial intermediates. Their utility spans the total synthesis of intricate natural products, the construction of advanced synthetic precursors, and strategic applications in functional group manipulation and protection. The electronic properties of the ethoxycarbonyl group, acting as an electron-withdrawing moiety, can activate adjacent positions for nucleophilic attack or participate in a wide array of chemical transformations, making it an indispensable tool for synthetic chemists.

Applications in Materials Science and Polymer Chemistry

Monomer Development for Polymerization Processes

Carbonic acid derivatives, especially unsaturated variants like vinyl esters and cyclic carbonates, are valuable monomers for polymerization. acs.orgacs.org Their development has led to a range of polymers with diverse properties.

Vinyl esters of carbonic acid can be synthesized and undergo free-radical polymerization to produce poly(vinyl ester)s. These polymerization processes can be challenging due to a high propensity for chain transfer reactions, which can lead to branched polymers. mdpi.com However, techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization have been employed to better control the polymerization of vinyl esters, yielding more uniform polymers. mdpi.com

Cyclic carbonates, such as vinylene carbonate, are another important class of monomers. Vinylene carbonate, an unsaturated cyclic carbonic acid ester, is a reactive monomer used in both homopolymerization and copolymerization. tandfonline.com It can be polymerized through radical initiation to form poly(vinylene carbonate), a polymer soluble in solvents like acetone (B3395972) and dimethylformamide. The properties of the resulting polymer are highly dependent on the purity of the monomer.

Table 1: Examples of Carbonic Acid-Based Monomers and Their Polymerization

| Monomer | Type | Polymerization Method | Key Characteristics |

|---|---|---|---|

| Vinyl Esters of Carbonic Acid | Acyclic, Unsaturated | Free-Radical, RAFT | Can produce branched polymers; RAFT offers better control. mdpi.com |

| Vinylene Carbonate | Cyclic, Unsaturated | Radical Polymerization | Forms poly(vinylene carbonate); monomer purity is critical. tandfonline.com |

Synthesis of Functionalized Polymers and Block Copolymers

The use of carbonic acid-based monomers provides a powerful platform for synthesizing functionalized polymers and complex architectures like block copolymers. The carbonate group itself can be a site for subsequent modification, or functional groups can be incorporated into the monomer prior to polymerization. rsc.org

Functionalized polycarbonates can be prepared via post-polymerization modification. For instance, polymers with pendant vinyl groups allow for "click" chemistry reactions, enabling the attachment of various molecules to the polymer backbone. This method is used to create amphiphilic or water-soluble CO2-based polycarbonates.

Block copolymers, which consist of two or more distinct polymer chains linked together, can also be synthesized using carbonic acid derivatives. nih.gov One method involves using a macroinitiator to begin the polymerization of a carbonic acid-based monomer, thereby growing a new polymer block from an existing one. acs.org For example, a macro-chain-transfer agent can be used in the immortal copolymerization of epoxides and CO2 to create CO2-based block copolymers. acs.org The efficiency and success of these syntheses depend on factors like the type of catalyst and the nature of the macroinitiator. acs.orgrsc.org

Table 2: Strategies for Functional and Block Copolymer Synthesis

| Synthesis Strategy | Description | Example | Resulting Polymer |

|---|---|---|---|

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer. | Thiol-ene coupling on a polycarbonate with pendant vinyl groups. | Functionalized Polycarbonate |

| Macroinitiation / Macro-CTA | An existing polymer chain (macroinitiator) initiates the polymerization of a second monomer. | Poly(ethylene glycol) (PEG) used as a macro-chain-transfer agent for epoxide/CO2 copolymerization. acs.org | PEG-b-Polycarbonate Block Copolymer |

Role in the Design and Application of Ionic Liquids

Organic carbonates are integral to the design and synthesis of ionic liquids (ILs), particularly through a greener, halide-free process known as the Carbonate-Based Ionic Liquid Synthesis (CBILS®). rsc.orgrsc.orgresearchgate.net ILs are salts with melting points below 100 °C, and they are gaining attention as environmentally benign solvents and catalysts. researchgate.netnih.gov

In the CBILS® process, dialkyl carbonates (like dimethyl carbonate) act as quaternization agents. researchgate.net They react with nitrogen, phosphorus, or sulfur-based nucleophiles to form key IL intermediates with methylcarbonate (B8334205) or other alkylcarbonate anions. researchgate.netresearchgate.net These intermediates can then undergo anion exchange to produce a wide variety of ILs with desired properties. beilstein-journals.org This method is considered a "green" industrial process because it avoids the use of halides and is virtually waste-free. researchgate.netresearchgate.net

Beyond synthesis, organic carbonates can be used in transformations catalyzed by ionic liquids. researchgate.netdntb.gov.ua The synergistic effect between the IL's cation and anion can promote reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. mdpi.com ILs can activate the reactants, for example, through hydrogen bonding between the imidazolium (B1220033) cation of the IL and the carbonyl group of the organic carbonate, enhancing catalytic activity. researchgate.net

Table 3: Role of Organic Carbonates in Ionic Liquid Systems

| Application Area | Role of Organic Carbonate | Process/Mechanism | Significance |

|---|---|---|---|

| IL Synthesis | Quaternization Agent | Carbonate-Based Ionic Liquid Synthesis (CBILS®). rsc.orgrsc.org | Provides a halide-free, "green" route to a wide range of ILs. researchgate.netresearchgate.net |

| IL-Catalyzed Reactions | Reactant/Substrate | Alkylation, carbonylation, and transesterification reactions catalyzed by ILs. researchgate.net | ILs enhance reaction rates and selectivity in transforming organic carbonates into other valuable chemicals. dntb.gov.ua |

| Cyclic Carbonate Synthesis | Product | ILs catalyze the cycloaddition of CO2 to epoxides. mdpi.com | Demonstrates the synergistic catalytic effect of ILs in atom-economical reactions. mdpi.com |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Strategies

A primary focus of future research is the development of synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. nih.govuniroma1.it The goal is to minimize waste, reduce energy consumption, and utilize renewable resources, moving away from traditional methods that may rely on hazardous reagents or harsh conditions. organic-synthesis.com

Key Research Thrusts:

Catalytic Innovations: Emphasis is being placed on designing and utilizing highly efficient catalysts, including earth-abundant metal catalysts and biocatalysts, to replace stoichiometric reagents. nih.govsigmaaldrich.com Catalytic reactions offer the advantage of high atom economy and the ability to be effective in small amounts, thereby minimizing waste. organic-synthesis.com For instance, the development of biocatalytic processes using enzymes could offer highly selective transformations under mild conditions, significantly reducing the environmental impact of synthesis. rsc.org

Renewable Feedstocks: Researchers are investigating the use of renewable, bio-based starting materials to produce key chemical intermediates. kit.edu For example, platform chemicals derived from cellulose (B213188) or other biomass, such as 2,5-hexanedione, are being converted into valuable compounds through sustainable processes. nih.govresearchgate.net This shift towards renewable feedstocks is crucial for reducing reliance on fossil fuels. kit.edu

Process Optimization: Efforts are underway to optimize reaction conditions to enhance yield and efficiency. This includes exploring alternative, greener solvents like bio-based options (e.g., Cyrene™) or even solvent-free reaction conditions. sigmaaldrich.com The optimization of parameters such as temperature, pressure, and catalyst loading is critical for developing scalable and economically viable synthetic processes. cjcatal.comnih.gov

A comparative look at traditional versus emerging green synthetic approaches highlights the potential for significant improvements in sustainability.

| Aspect | Traditional Synthetic Approach | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents (e.g., phosgene (B1210022) derivatives) | Catalytic (metal, organo-, or biocatalysts), minimizing waste uniroma1.itorganic-synthesis.com |

| Solvents | Volatile organic compounds (VOCs), often toxic and flammable | Greener solvents (e.g., water, bio-based solvents) or solvent-free conditions organic-synthesis.comsigmaaldrich.com |

| Feedstocks | Petroleum-based | Renewable, bio-based sources (e.g., cellulose, plant oils) kit.edu |

| Energy | High temperature and pressure requirements | Reactions at or near ambient temperature and pressure organic-synthesis.com |

| Waste | High E-Factor (kg waste / kg product) gcande.org | Low E-Factor, high atom economy, designing for degradation nih.govorganic-synthesis.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, researchers are actively exploring the untapped reactivity of molecules containing the ethoxycarbonyl group. The goal is to discover new chemical transformations that can lead to novel molecular architectures and functional materials.

Future work will likely focus on:

Multifunctional Reagents: Designing reactions where the ethoxycarbonyl moiety participates in new types of bond-forming events or cascade reactions.

Catalyst-Controlled Reactivity: Employing novel catalysts to steer the reactivity of the molecule towards previously inaccessible pathways, allowing for the selective formation of complex products from simple starting materials.

Unconventional Reaction Conditions: Utilizing techniques like photochemistry or electrochemistry to unlock unique reactivity patterns that are not achievable through traditional thermal methods.

Integration of Computational Design and Prediction for Reaction Optimization

The synergy between experimental chemistry and computational modeling is becoming increasingly vital for accelerating the discovery and optimization of chemical reactions. researchgate.net Computational tools, particularly Density Functional Theory (DFT), are being used to provide deep insights into reaction mechanisms, transition states, and reactivity, guiding the rational design of experiments. researchgate.netmdpi.comresearchgate.net

Applications in Reaction Optimization:

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of a reaction, identifying the most favorable pathways and the structures of key intermediates and transition states. nih.govrsc.orgresearchgate.net This understanding is crucial for explaining observed outcomes like regioselectivity and stereoselectivity in cycloaddition reactions. researchgate.netrsc.org

Catalyst Design: Computational screening can predict the efficacy of various catalysts for a specific transformation, reducing the need for extensive empirical screening. nih.gov This approach helps in identifying promising catalyst candidates with enhanced activity and selectivity.

Predictive Modeling and Machine Learning: Emerging machine learning algorithms can analyze large datasets from historical reaction outcomes to predict the optimal conditions for new reactions. researchgate.netresearchgate.net By leveraging data on substrates, catalysts, solvents, and temperatures, these models can significantly reduce the experimental effort required to achieve high yields and selectivity. researchgate.net

| Computational Tool | Application in Reaction Optimization | Example Insight |

|---|---|---|